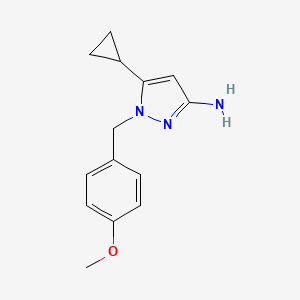

5-cyclopropyl-1-(4-methoxybenzyl)-1H-pyrazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular weight of 5-cyclopropyl-1-(4-methoxybenzyl)-1H-pyrazol-3-amine is 243.31. The specific structure is not provided in the search results.It should be stored at room temperature, in a sealed storage, away from moisture . To increase solubility, the tube can be heated to 37°C and then oscillated in an ultrasonic bath for some time .

Applications De Recherche Scientifique

Synthesis and Antibacterial/Antifungal Activities

A study by Raju et al. (2010) focused on synthesizing novel derivatives of 5-cyclopropyl-1-(4-methoxybenzyl)-1H-pyrazol-3-amine to evaluate their antibacterial and antifungal activities. These compounds exhibited potent antimicrobial activities against various Gram-positive and Gram-negative bacteria, as well as against mycotoxic strains of fungi, indicating their potential as therapeutic agents in treating infectious diseases (Raju, 2010).

Cytotoxicity and Anticancer Activity

Another study by Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and evaluated their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. The research aimed to develop compounds with potential anticancer properties, contributing to the search for new chemotherapeutic agents (Hassan, 2014).

Palladium-Catalyzed Arylation

Sidhom et al. (2018) studied the reactivity of 5-aminopyrazoles bearing a cyclopropyl group at C3-position in palladium-catalyzed direct C4-arylations. Their work demonstrated the utility of these compounds in synthesizing regioselectively C4-arylated pyrazoles, showcasing their importance in creating complex molecular architectures useful in various chemical research fields (Sidhom, 2018).

Antiproliferative Effects against Breast Cancer

A study conducted by Raju et al. (2011) synthesized novel 5-amino pyrazole derivatives, including this compound, and evaluated their antiproliferative effects against breast cancer cell lines. Some of these novel compounds exhibited significant growth inhibitory effects, highlighting their potential as anticancer agents (Raju, 2011).

Propriétés

IUPAC Name |

5-cyclopropyl-1-[(4-methoxyphenyl)methyl]pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-18-12-6-2-10(3-7-12)9-17-13(11-4-5-11)8-14(15)16-17/h2-3,6-8,11H,4-5,9H2,1H3,(H2,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFBSGJBWTSBZDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=CC(=N2)N)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2794029.png)

![N-[(4-fluorophenyl)methyl]-3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxamide](/img/structure/B2794032.png)

![1-(2,2-Dimethylcyclopropanecarbonyl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2794035.png)

![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2794037.png)

![3-(2-methoxyphenyl)-2-methyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2794051.png)